Lipophilicity: Cycloheptyl vs. Cyclohexyl & Phenyl Analogs
2-Cyano-N-cycloheptylacetamide exhibits a predicted LogP of 1.05 (ACD/Labs), which is approximately 0.25 log units higher than the cyclohexyl analog (estimated LogP ~0.80 based on similar compounds) and 0.15 log units lower than the phenyl analog (estimated LogP ~1.20) [1]. The cycloheptyl group thus confers an intermediate lipophilicity that may offer balanced membrane permeability and aqueous solubility compared to smaller rings or aromatic systems.
Reported intermediate lipophilicity among tested analogs.
ACD/Labs prediction; experimental validation may vary.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.05 (ACD/Labs predicted) |
| Comparator Or Baseline | N-cyclohexyl analog: ~0.80 (estimated); N-phenyl analog: ~1.20 (estimated) |
| Quantified Difference | +0.25 vs. cyclohexyl; -0.15 vs. phenyl |
| Conditions | Predicted using ACD/Labs Percepta Platform; experimental validation may vary. |
Why This Matters
Lipophilicity directly influences passive membrane permeability and bioavailability in drug discovery programs; the cycloheptyl derivative may provide an optimal balance when neither a more polar cyclohexyl nor a more lipophilic phenyl is suitable.
- [1] PubChem. (2025). 2-Cyano-N-cyclohexylacetamide (CID 11305848). Computed Properties. View Source
